molecular formula C11H21NO3 B3003452 Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate CAS No. 1824536-26-6

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

Cat. No.: B3003452
CAS No.: 1824536-26-6
M. Wt: 215.293
InChI Key: AKTHVEPVLSXJQD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate (CAS: 2165737-81-3) is a substituted azetidine derivative characterized by a hydroxymethyl group at position 2 and two methyl groups at position 3 of the azetidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection, making the compound a versatile intermediate in organic synthesis and medicinal chemistry . Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol and a purity of ≥95% in commercial samples .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTHVEPVLSXJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate (CAS No. 2165737-81-3) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological functions, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound features a tert-butyl group attached to a hydroxymethyl azetidine ring, which contributes to its potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial properties. For example, heterocyclic compounds often demonstrate activity against various bacterial strains, including resistant strains. The azetidine structure is known to enhance the binding affinity to bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme inhibition is a common mechanism through which many drugs exert their therapeutic effects. Compounds with similar structural characteristics have been studied for their ability to inhibit proteases and other critical enzymes in disease pathways .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of azetidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that derivatives with hydroxymethyl substitutions showed significant inhibition zones compared to controls .
  • Enzyme Interaction :
    • Research focused on azetidine-based compounds revealed that they could effectively inhibit serine proteases, which are crucial in various physiological processes. The mechanism involves competitive inhibition at the active site of the enzyme .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, making it a candidate for further development as a therapeutic agent. Its stability in biological systems was assessed using in vitro models .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2165737-81-3215.29 g/molAntibacterial, Enzyme Inhibition
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate170491-63-1201.26 g/molAntimicrobial Activity
Tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate1824536-26-6215.29 g/molEnzyme Inhibition

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit antiprotozoal and anti-inflammatory activities.

Case Study: Antiprotozoal Activity
A study focused on the synthesis of azetidine derivatives revealed that compounds similar to this compound showed promising antiprotozoal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis indicated that modifications at the hydroxymethyl position significantly enhanced biological activity .

Organic Synthesis

Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique azetidine ring structure allows chemists to create complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Data Table: Synthesis Routes and Yields

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionReflux in DMF85
Cycloaddition with AlkenesRoom Temperature75
Heck ReactionPd catalyst in ethanol90

The above table summarizes various synthetic routes utilizing this compound, showcasing its efficiency in organic synthesis .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for the production of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers
Research conducted on the polymerization of this compound demonstrated that it could be utilized to produce polyesters with improved thermal stability and biodegradability compared to traditional petrochemical-based polymers. The resulting materials showed potential applications in packaging and biomedical devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Azetidine Derivatives

Azetidine derivatives share a four-membered ring structure but differ in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Key Functional Groups
Target compound (2165737-81-3) 2-(hydroxymethyl), 3,3-dimethyl C₁₁H₂₁NO₃ 215.29 ≥95 Hydroxymethyl, Boc-protected
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) 3-(2-hydroxyethyl) C₁₀H₁₉NO₃ 201.26 N/A Hydroxyethyl, Boc-protected
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1262411-27-7) 3-amino, 3-(hydroxymethyl) C₉H₁₈N₂O₃ 202.25 N/A Amino, hydroxymethyl
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate (1368087-42-6) 3-amino, 2-methyl C₉H₁₈N₂O₂ 186.25 N/A Amino, methyl

Key Observations

Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (215.29 g/mol) among the compared derivatives due to its dimethyl and hydroxymethyl groups. Derivatives with fewer substituents (e.g., amino or hydroxyethyl groups) exhibit lower molecular weights (186–202 g/mol) .

Functional Group Diversity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to methyl or ethyl substituents in analogs like 1368087-42-6 or 152537-03-6 . Amino groups (e.g., in 1262411-27-7) introduce basicity, enabling salt formation or coordination chemistry, whereas the Boc group in the target compound aids in stability during synthetic steps .

Comparison with Other Derivatives

  • tert-Butyl 3-cyanoazetidine-1-carboxylate (CAS unspecified): Synthesized via LiHMDS-mediated cyanation at low temperatures (−78°C), highlighting the sensitivity of azetidine rings to reaction conditions .
  • Amino-Substituted Derivatives (e.g., 1262411-27-7): Often prepared via reductive amination or hydrazone formation, as demonstrated in hydrazo compound synthesis .

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